1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine
Description
1-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine is a halogenated aromatic amine featuring a propenylamine backbone substituted with bromo (Br) and fluoro (F) groups at the 4- and 2-positions of the phenyl ring, respectively. This compound serves as a critical building block in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules. Its structural features—specifically, the electron-withdrawing halogen substituents—enhance its stability and modulate reactivity in cross-coupling reactions and nucleophilic substitutions .
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2 |
InChI Key |
VHMHWFRYUNTJAR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=C(C=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroaniline with propargyl bromide under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in biological studies to investigate the effects of halogenated phenylamines on biological systems. It may serve as a model compound for studying the interactions of similar molecules with biological targets.
Medicine: Although not used directly in medicine, the compound can be employed in medicinal chemistry research to develop new pharmaceutical agents. Its structural features may inspire the design of novel drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, 1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenyl ring and amine group allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine with analogous compounds, highlighting structural variations, physicochemical properties, and applications:
* Estimated based on analogous compounds.
Detailed Comparative Analysis
Electronic and Steric Effects
- Halogen Influence: The 4-bromo and 2-fluoro substituents in the target compound create a strong electron-withdrawing effect, enhancing its stability in oxidative conditions compared to non-halogenated analogs like 1-phenylprop-2-en-1-amine . Fluorine’s electronegativity also promotes hydrogen bonding, influencing crystal packing (as seen in thiophene-containing analogs; ) and solubility .
- Steric Considerations : Compared to 1-(2-bromophenyl)prop-2-en-1-amine, the para-substituted bromine in the target compound reduces steric hindrance, favoring reactions at the amine group .
Pharmaceutical Relevance
- Market Position : The target compound’s derivative, 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid, is a high-value pharmaceutical intermediate, with a projected market size of $12.5 million by 2031 .
- Bioactivity: Fluorine’s role in improving metabolic stability and membrane permeability makes the target compound preferable over non-fluorinated analogs in drug discovery .
Biological Activity
1-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine, a compound belonging to the class of phenylpropylamines, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various molecular targets, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine is characterized by:
- Molecular Formula : C9H9BrFN
- Molecular Weight : 230.08 g/mol
- Functional Groups : Bromine and fluorine substituents on the phenyl ring contribute to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound may interact with multiple biological targets, influencing various physiological responses. Key areas of interest include:
1. Enzyme Interactions
Studies have shown that 1-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine can modulate the activity of specific enzymes. For instance, it may act as an inhibitor or activator depending on the target enzyme involved, which could lead to therapeutic effects in conditions such as cancer and neurological disorders .
2. Receptor Binding
The compound's structure suggests potential binding affinity to various receptors, including neurotransmitter receptors. This interaction is crucial for developing treatments for psychiatric conditions where receptor modulation is beneficial .
3. Anticancer Activity
Preliminary studies have indicated that derivatives of this compound exhibit growth inhibitory effects in cancer cell lines. For example, analogs have been tested for their ability to induce p53-dependent growth inhibition in human cancer cells, demonstrating significant antiproliferative activity .
Case Study 1: Antiproliferative Effects
A study involving the compound's analogs revealed that certain modifications enhanced selective cytotoxicity towards cancer cells while minimizing effects on normal cells. The observed GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.09 µM to 3.10 µM in various cancer cell lines .
| Compound | GI50 (µM) | Selectivity Index |
|---|---|---|
| CM-M345 | 2.6 | High |
| BP-C4 | 6.7 | Moderate |
This data underscores the potential of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of 1-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine to various protein targets. These studies suggest favorable interactions with proteins involved in critical pathways such as apoptosis and cell cycle regulation .
Pharmacokinetics and Toxicology
Evaluations of pharmacokinetic properties indicate that the compound exhibits promising characteristics for oral bioavailability and blood-brain barrier (BBB) permeability. These traits are essential for drugs targeting central nervous system disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
